molecular formula C11H15FN2 B1445137 1-(3-Fluorophenyl)-3-methylpiperazine CAS No. 1250098-88-4

1-(3-Fluorophenyl)-3-methylpiperazine

Cat. No. B1445137
M. Wt: 194.25 g/mol
InChI Key: PBEBBCLEHYFDPH-UHFFFAOYSA-N
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Description

“1-(3-Fluorophenyl)-3-methylpiperazine” is a synthetic molecule that falls under the category of piperazines . The physiological and toxicological properties of this compound are not well-known . It’s primarily used for research and forensic applications .


Molecular Structure Analysis

The molecular structure of “1-(3-Fluorophenyl)-3-methylpiperazine” includes a piperazine ring attached to a fluorophenyl group . The formal name of the compound is 1-(3-fluorophenyl)-piperazine, dihydrochloride . The molecular formula is C10H13FN2 • 2HCl, and the formula weight is 253.1 .


Physical And Chemical Properties Analysis

The compound is a crystalline solid . The solubility of the compound in DMSO is 10 mg/ml, in Methanol is 1 mg/ml, and in PBS (pH 7.2) is 10 mg/ml .

Scientific Research Applications

Antitumor Activity

  • A study by Ding et al. (2016) discusses the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds exhibited significant inhibitory activity against tumor cells, indicating potential antitumor applications.

Pharmacokinetics

  • Grumann et al. (2019) conducted a study on 3-Fluorophenmetrazine, a derivative of phenmetrazine, exploring its pharmacokinetics. This research offers insights into the compound's behavior in biological systems, which can be crucial for developing new pharmaceuticals (Grumann et al., 2019).

Steroid Analysis

  • Nishio et al. (2007) developed new derivatization reagents for steroids, including 1-(2,4-dinitro-5-fluorophenyl)-4-methylpiperazine (PPZ), enhancing the sensitivity of steroid detection in LC-ESI-MS/MS analyses (Nishio et al., 2007).

Fluorescence Probes

  • A 2022 study by Bakov et al. discussed a highly water-soluble 1,8-naphthalimide with pH and viscosity-sensing fluorescence, incorporating a 4-methylpiperazinyl fragment. This compound shows potential as a fluorescent probe for pH and viscosity in aqueous solutions (Bakov et al., 2022).

Mannich Bases and Bioactivities

  • Gul et al. (2019) synthesized new phenolic Mannich bases with piperazines, including variants with 1-(3-fluorophenyl)piperazine, and evaluated their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects (Gul et al., 2019).

Sigma Ligands Research

  • Perregaard et al. (1995) synthesized a series of compounds, including 4-phenylpiperazines with 4-fluorophenyl substituents, showing high affinity for sigma 1 and sigma 2 binding sites. This research contributes to the understanding of sigma ligands in pharmacology (Perregaard et al., 1995).

Safety And Hazards

The compound is not intended for human or veterinary use . It’s crucial to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

properties

IUPAC Name

1-(3-fluorophenyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c1-9-8-14(6-5-13-9)11-4-2-3-10(12)7-11/h2-4,7,9,13H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEBBCLEHYFDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluorophenyl)-3-methylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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